molecular formula C10H14N2O2S B3073432 2-Methanesulfonyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine CAS No. 1017675-26-1

2-Methanesulfonyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine

Cat. No.: B3073432
CAS No.: 1017675-26-1
M. Wt: 226.3 g/mol
InChI Key: XKQPKSBAPXVCOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and structural versatility .

Preparation Methods

The synthesis of 2-Methanesulfonyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine can be achieved through various synthetic routes. One common method involves the reaction of 1,2,3,4-tetrahydroisoquinoline with methanesulfonyl chloride under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Methanesulfonyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, resulting in the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Methanesulfonyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound has shown potential in biological studies, particularly in the investigation of enzyme inhibitors and receptor modulators.

    Medicine: Research has explored its potential as a therapeutic agent for treating neurodegenerative disorders and infectious diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methanesulfonyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may modulate receptor activity by interacting with receptor proteins, leading to altered cellular signaling pathways .

Comparison with Similar Compounds

2-Methanesulfonyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine can be compared with other similar compounds, such as:

    1,2,3,4-Tetrahydroisoquinoline: This compound shares the core isoquinoline structure but lacks the methanesulfonyl and amine groups, resulting in different chemical properties and biological activities.

    2-Methanesulfonyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other isoquinoline derivatives .

Properties

IUPAC Name

2-methylsulfonyl-3,4-dihydro-1H-isoquinolin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-15(13,14)12-5-4-8-2-3-10(11)6-9(8)7-12/h2-3,6H,4-5,7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQPKSBAPXVCOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methanesulfonyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine
Reactant of Route 2
Reactant of Route 2
2-Methanesulfonyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine
Reactant of Route 3
Reactant of Route 3
2-Methanesulfonyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine
Reactant of Route 4
Reactant of Route 4
2-Methanesulfonyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine
Reactant of Route 5
Reactant of Route 5
2-Methanesulfonyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine
Reactant of Route 6
Reactant of Route 6
2-Methanesulfonyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.